molecular formula C15H15ClN4O B562625 N-(2-Chloro-4-methyl-3-pyridinyl)-2-(cyclopropyl-d5-amino)-3-pyridine-carboxamide CAS No. 1184978-88-8

N-(2-Chloro-4-methyl-3-pyridinyl)-2-(cyclopropyl-d5-amino)-3-pyridine-carboxamide

Cat. No.: B562625
CAS No.: 1184978-88-8
M. Wt: 307.793
InChI Key: GURGGHUREHGAMI-QTQWIGFBSA-N
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Description

N-(2-Chloro-4-methyl-3-pyridinyl)-2-(cyclopropyl-d5-amino)-3-pyridine-carboxamide is a synthetic organic compound that belongs to the class of pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-4-methyl-3-pyridinyl)-2-(cyclopropyl-d5-amino)-3-pyridine-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridine ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the chloro and methyl groups: These groups can be introduced via halogenation and alkylation reactions.

    Amination: The cyclopropyl-d5-amino group can be introduced through nucleophilic substitution reactions.

    Carboxamide formation:

Industrial Production Methods

Industrial production methods for such compounds typically involve optimizing the synthetic route for large-scale production. This includes:

  • Selection of cost-effective reagents
  • Optimization of reaction conditions (temperature, pressure, solvent, etc.)
  • Purification techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-4-methyl-3-pyridinyl)-2-(cyclopropyl-d5-amino)-3-pyridine-carboxamide can undergo various chemical reactions, including:

  • Oxidation : This reaction can introduce oxygen-containing functional groups.
  • Reduction : This reaction can remove oxygen-containing functional groups or reduce double bonds.
  • Substitution : This reaction can replace one functional group with another.

Common Reagents and Conditions

  • Oxidizing agents : Potassium permanganate, hydrogen peroxide.
  • Reducing agents : Lithium aluminum hydride, sodium borohydride.
  • Substitution reagents : Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could yield amines or alcohols.

Scientific Research Applications

  • Chemistry : As a building block for more complex molecules.
  • Biology : As a potential bioactive compound for studying biological pathways.
  • Medicine : As a candidate for drug development, particularly in targeting specific enzymes or receptors.
  • Industry : As an intermediate in the synthesis of agrochemicals or materials.

Mechanism of Action

The mechanism of action of N-(2-Chloro-4-methyl-3-pyridinyl)-2-(cyclopropyl-d5-amino)-3-pyridine-carboxamide would depend on its specific interactions with molecular targets. Typically, such compounds might:

  • Bind to specific enzymes or receptors : Inhibiting or activating their function.
  • Interfere with biological pathways : Affecting processes such as cell signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chloro-4-methyl-3-pyridinyl)-2-amino-3-pyridine-carboxamide
  • N-(2-Chloro-4-methyl-3-pyridinyl)-2-(cyclopropyl-amino)-3-pyridine-carboxamide

Uniqueness

N-(2-Chloro-4-methyl-3-pyridinyl)-2-(cyclopropyl-d5-amino)-3-pyridine-carboxamide is unique due to the presence of the cyclopropyl-d5-amino group, which can impart distinct chemical and biological properties compared to its non-deuterated analogs.

Properties

IUPAC Name

N-(2-chloro-4-methylpyridin-3-yl)-2-[(1,2,2,3,3-pentadeuteriocyclopropyl)amino]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O/c1-9-6-8-17-13(16)12(9)20-15(21)11-3-2-7-18-14(11)19-10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H,18,19)(H,20,21)/i4D2,5D2,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURGGHUREHGAMI-QTQWIGFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)Cl)NC(=O)C2=C(N=CC=C2)NC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C1([2H])NC2=C(C=CC=N2)C(=O)NC3=C(C=CN=C3Cl)C)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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